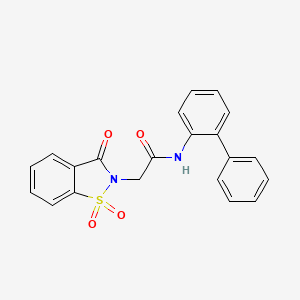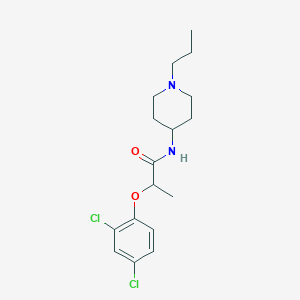![molecular formula C19H19Cl2N7S B4642372 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4642372.png)
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
Description
Synthesis Analysis
The synthesis of pyrazole and thiadiazole derivatives often involves multi-step reactions starting from basic pyrazole scaffolds. One approach includes the reaction of 3,5-dimethyl-1H-pyrazole with ethyl chloroacetate, followed by condensation with thiosemicarbazide, and finally, cyclocondensation to produce thiadiazol-2-amine derivatives. These compounds can further react with various aryl aldehydes to form Schiff bases and, subsequently, with chloroacetyl chloride to yield final products (Rafah F. Al-Smaisim, 2012).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various analytical techniques, including NMR spectroscopy, X-ray crystallography, and DFT computations. For example, N-allyl derivatives of thiadiazol-yl amines have been studied to understand their structure in both solution and the solid state, revealing tautomeric forms and the influence of hydrogen atom positions in the crystals (L. Strzemecka et al., 2003).
Chemical Reactions and Properties
These compounds exhibit a range of chemical reactivities, such as nucleophilic substitution reactions, leading to various ring systems. For instance, N,N-Dialkyl-N′-chlorosulfonyl chloroformamidines react with 1-substituted 5-aminopyrazoles to afford pyrazolo[3,4-e][1,2,4]thiadiazines with unique nucleophilic sites, demonstrating their complex chemical behavior (R. E. Norman et al., 2015).
Physical Properties Analysis
The physical properties, including crystalline structure and bonding patterns, are crucial for understanding the interactions and stability of these compounds. Quantitative assessments of noncovalent interactions in N-substituted thiadiazole amines, for instance, provide insights into the molecular geometry and stability, as seen through crystallographic and QTAIM analysis (A. El-Emam et al., 2020).
Chemical Properties Analysis
The chemical properties of these compounds are often explored through their synthesis and reactivity towards different reagents. Various derivatives have been synthesized to study their potential biological activities, highlighting the diverse chemical properties these molecules can exhibit. For example, the synthesis of N-alkylated triazoles and thiadiazoles based on specific pyrazole derivatives showcases the versatility in chemical transformations and potential applications of these compounds (F. El-Essawy et al., 2011).
properties
IUPAC Name |
5-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N7S/c1-12-18(21)13(2)28(25-12)10-8-17-23-24-19(29-17)22-16-7-9-27(26-16)11-14-5-3-4-6-15(14)20/h3-7,9H,8,10-11H2,1-2H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENSZKHRRYARTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-chloro-3-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4642299.png)
![4-[(methylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4642306.png)
![4-[({[4-(benzyloxy)phenyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4642318.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4642321.png)
![4-[2-cyano-2-(phenylsulfonyl)vinyl]phenyl 2-thiophenecarboxylate](/img/structure/B4642337.png)

![5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4642343.png)
![2-(4-chlorophenyl)-3-[2-fluoro-4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4642348.png)

![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-4,6-dimethylpyrimidine](/img/structure/B4642363.png)
![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methyl-2-propen-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4642392.png)

![2-[3-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4642405.png)